ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
CAS No.:
Cat. No.: VC15629693
Molecular Formula: C17H17NO3S2
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3S2 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
| Standard InChI | InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10- |
| Standard InChI Key | RWUWJYADZAGEST-NHZNEZGNSA-N |
| Isomeric SMILES | CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S |
| Canonical SMILES | CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Introduction
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that belongs to the class of thiazolidinone derivatives. These compounds are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure contains a thiazolidinone core functionalized with a phenylpropene group and an ethyl ester moiety.
Molecular Formula
CHNOS
Key Functional Groups
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Thiazolidinone Core: Known for its bioactive potential.
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Phenylpropene (Styryl): Provides conjugation and potential for biological interactions.
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Ester Group: Enhances solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves:
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Knoevenagel Condensation: A reaction between a carbonyl compound (e.g., aldehyde) and an active methylene compound (e.g., ethyl acetoacetate) in the presence of a base.
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Cyclization: Formation of the thiazolidinone ring by reacting with thiourea or related thiocarbonyl reagents.
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Functionalization: Introduction of the phenylpropene group via aldol condensation or other coupling reactions.
Applications in Medicinal Chemistry
Thiazolidinone derivatives like this compound are extensively studied for their pharmacological properties:
Biological Activities
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Antimicrobial: Effective against Gram-positive and Gram-negative bacteria due to the thiazolidinone core.
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Anticancer: The conjugated system enhances DNA intercalation and apoptosis induction.
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Anti-inflammatory: Inhibits enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Mechanism of Action
The biological activity is often attributed to:
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Interaction with enzymes or receptors via hydrogen bonding or π-stacking.
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Disruption of microbial cell walls or DNA replication.
Analytical Characterization
The structural confirmation and purity of the compound can be established using:
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Nuclear Magnetic Resonance (NMR):
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-NMR for identifying hydrogen environments.
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-NMR for carbon skeleton analysis.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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X-Ray Crystallography:
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Confirms the three-dimensional structure.
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